molecular formula C21H17ClN4O2S B5961918 1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B5961918
M. Wt: 424.9 g/mol
InChI Key: JNIWRWBOVJKFOD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a synthetic chemical reagent designed for research applications, particularly in the field of antimicrobial discovery. This compound features a 1,2,4-triazole core, a heterocycle recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . The 1,2,4-triazole nucleus is incorporated into numerous therapeutically important drugs and is the subject of extensive investigation for developing new antibacterial agents to combat multidrug-resistant bacterial strains . The molecular structure of this compound synergistically integrates two pharmacophores: the 1,2,4-triazole ring and a quinoline group. The triazole ring is a well-established scaffold for antimicrobial development, with research indicating that its derivatives show potent activity against a range of Gram-positive and Gram-negative bacteria, including priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The quinoline moiety, similar to structures found in other bioactive molecules, may contribute to additional mechanism(s) of action, such as intercalation or enzyme inhibition. The specific substitution pattern—with a 4-chlorophenyl group and a methylated triazole ring—is designed to optimize the compound's physicochemical properties and binding affinity for biological targets. Researchers can utilize this compound as a core structure for synthesizing novel derivatives or as a chemical tool for in vitro studies aimed at understanding and overcoming bacterial resistance mechanisms. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[4-methyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-26-19(12-28-18-6-2-4-15-5-3-11-23-20(15)18)24-25-21(26)29-13-17(27)14-7-9-16(22)10-8-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIWRWBOVJKFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its pharmacological significance. The synthesis of such triazole derivatives often involves the reaction of thioketones with hydrazine derivatives, followed by cyclization to form the triazole scaffold. The presence of the quinoline moiety enhances the compound's biological profile by contributing to its lipophilicity and interaction with biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone have demonstrated potent cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain triazoles can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism
Triazole AHCT 1164.363Tyrosine kinase inhibition
Triazole BMCF-71.8Apoptosis induction

The anticancer efficacy of these compounds is often compared to established chemotherapeutics like doxorubicin, showcasing their potential as alternative or adjunct therapies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies on related quinoline-based triazoles have shown effectiveness against a variety of bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological activity of 1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can be attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.
  • Antioxidant Activity : Many triazole derivatives demonstrate high antioxidant activity, protecting cells from oxidative stress which is crucial in cancer progression.
  • Tyrosine Kinase Inhibition : Molecular docking studies suggest that these compounds may inhibit tyrosine kinases involved in cell signaling pathways that regulate cell growth and division.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

  • A study published in MDPI reported that synthesized triazole derivatives showed high antioxidant activity and effectively inhibited AChE, indicating their potential in treating neurological disorders .
  • Another research highlighted the anticancer properties of triazoles against HCT 116 cells with an IC50 value significantly lower than standard drugs .
  • In vivo studies are still limited but show promise for further exploration into the therapeutic applications of these compounds in cancer treatment and infectious diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound : 1-(4-Chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone 4-Methyl triazole; quinolin-8-yloxy methyl; 4-chlorophenyl ethanone 487.0 High lipophilicity (LogP 5.7); complex aromatic system
Analog 1 : 2-((4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone 4-Phenyl triazole (vs. 4-methyl); same quinolin-8-yloxy group 487.0 Steric bulk from phenyl group may affect binding affinity or metabolic stability
Analog 2 : 2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Phenylsulfonyl; 2,4-difluorophenyl; phenyl ethanone Not reported Electron-withdrawing sulfonyl and fluorine groups may enhance reactivity
Analog 3 : 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole Tetrazole core; chlorobenzyloxy; dichlorophenyl Not reported Tetrazole ring increases polarity; dual chloro-substituents enhance stability
Analog 4 : 1-(3-Methyl-3-mesityl-cyclobutyl)-2-(5-thiophen-4-ethyl-2H-1,2,4-triazol-3-ylsulfanyl)ethanone Thiophene-ethyl; mesityl-cyclobutyl Not reported Thiophene introduces π-π interactions; cyclobutyl adds steric hindrance

Structural Analysis

  • The 4-methyl substituent in the target compound (vs.
  • Aromatic Substituents: The quinolin-8-yloxy methyl group in the target compound distinguishes it from analogs with phenylsulfonyl (Analog 2) or thiophene (Analog 4) groups. Quinoline’s extended π-system may enhance interactions with biological targets (e.g., enzymes or receptors) .
  • Ethanone Modifications: The 4-chlorophenyl ethanone moiety is common in the target compound and Analog 1, whereas Analog 2 uses a simple phenyl group. Chlorine’s electronegativity may influence electronic distribution and binding kinetics .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

Answer: The synthesis typically involves multi-step reactions focusing on regioselective formation of the triazole-thioether core. A common approach includes:

  • Step 1: Condensation of 4-chlorophenyl ethanone derivatives with thiol-containing triazole precursors under basic conditions.
  • Step 2: Introduction of the quinolin-8-yloxymethyl group via nucleophilic substitution, often using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
  • Purification: Products are isolated via ice-water quenching, followed by recrystallization in aqueous acetic acid. Yield optimization requires careful stoichiometric control of reactants (e.g., 1:1 molar ratio of triazole-thiol to chlorobenzoyl chloride) .

Q. How is the structural characterization of this compound performed?

Answer: Key analytical techniques include:

Method Parameters Application
¹H/¹³C NMR δ 7.3–8.0 ppm (aromatic protons), δ 4.7–5.0 ppm (–CH₂–S–), δ 2.5 ppm (–SCH₃)Confirms substituent connectivity .
X-ray Crystallography Monoclinic crystal system (e.g., P21/c), unit cell parameters (a = 6.0686 Å, b = 18.6887 Å)Validates 3D molecular geometry .
IR Spectroscopy Peaks at 1650–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C–S bond)Identifies functional groups .

Advanced Research Questions

Q. What strategies optimize regioselective triazole-thioether linkage formation?

Answer: Regioselectivity challenges arise due to competing sulfur nucleophiles. Strategies include:

  • Solvent Control: Polar aprotic solvents (e.g., DMF) favor thiolate ion formation, enhancing S-alkylation over N-alkylation .
  • Catalytic Modulation: Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce side reactions by stabilizing intermediates .
  • Temperature Gradients: Stepwise heating (40°C → 80°C) minimizes thermal decomposition of labile quinoline moieties .

Q. How can contradictions in biological activity data be resolved?

Answer: Discrepancies in antimicrobial or anticancer activity often stem from:

  • Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains. Standardize protocols using CLSI guidelines .
  • Solubility Issues: Low aqueous solubility may underreport activity. Use co-solvents (e.g., DMSO ≤ 0.1%) or nanoformulations .
  • Metabolic Instability: Hepatic microsome assays (e.g., rat liver S9 fraction) identify rapid degradation, guiding structural stabilization .

Q. What computational methods predict target-binding mechanisms?

Answer:

  • Molecular Docking (AutoDock Vina): Models interactions with enzymes like 5-lipoxygenase (5-LOX) or cytochrome P450. Key residues (e.g., Arg101, His367) form hydrogen bonds with the triazole-thioether core .
  • MD Simulations (GROMACS): Trajectory analysis (RMSD < 2 Å) confirms stable binding over 100 ns, validating pharmacophore stability .
  • QSAR Models: Electron-withdrawing groups (e.g., 4-Cl) correlate with enhanced bioactivity (pIC₅₀ > 6.0) .

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